
Cefpodoxime
Übersicht
Beschreibung
Cefpodoxime proxetil is an orally administered third-generation cephalosporin prodrug that is hydrolyzed to its active metabolite, this compound, in vivo. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Moraxella catarrhalis, Haemophilus influenzae, Streptococcus pneumoniae, and Enterobacteriaceae such as Escherichia coli and Klebsiella spp. . Its pharmacokinetic profile allows for once- or twice-daily dosing, making it suitable for treating community-acquired infections, including respiratory tract infections (RTIs), skin and soft tissue infections, and urinary tract infections (UTIs) . .
Wirkmechanismus
Target of Action
Cefpodoxime, a third-generation cephalosporin antibiotic, primarily targets bacterial cell walls . It is effective against most Gram-positive and Gram-negative bacteria, with notable exceptions including Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis . The primary targets of this compound are the penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, the primary constituent of bacterial cell walls .
Mode of Action
This compound acts by inhibiting cell wall synthesis. The active metabolite of this compound binds preferentially to penicillin-binding protein 3 (PBP3), which inhibits the production of peptidoglycan . This disruption in the cell wall structure leads to osmotic instability and eventually, bacterial cell death .
Pharmacokinetics
This compound has an oral bioavailability of approximately 50%, which is increased when taken with food . It undergoes minimal metabolism, with this compound proxetil being metabolized to this compound by the liver . The drug is primarily excreted unchanged by the kidneys . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of bacterial cell wall synthesis, leading to cell death . This makes it effective in treating various bacterial infections, including acute otitis media, pharyngitis, sinusitis, and gonorrhea .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Furthermore, the drug’s effectiveness can be reduced by certain extended-spectrum beta-lactamases, which can inactivate this compound . Additionally, the drug’s elimination half-life can be prolonged in cases of renal failure .
Biochemische Analyse
Biochemical Properties
Cefpodoxime is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite . The bactericidal activity of this compound results from its inhibition of cell wall synthesis . The active metabolite of this compound binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting the synthesis of their cell walls, leading to bacterial death . It is active against most Gram-positive and Gram-negative bacteria . It is inactivated by certain extended-spectrum beta-lactamases .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cell wall synthesis . The active metabolite of this compound binds preferentially to penicillin-binding protein 3 . This binding inhibits the production of peptidoglycan, a key component of bacterial cell walls, leading to the death of the bacteria .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . The most commonly reported side effects are vomiting, decreased appetite, diarrhea, and/or lethargy . It is important to give this antibiotic as long as the veterinarian has prescribed, even if the animal seems better .
Metabolic Pathways
This compound proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, this compound . It is excreted by the kidneys, unchanged
Transport and Distribution
This compound is absorbed from the gastrointestinal tract and de-esterified to its active metabolite . It reaches adequate levels exceeding the minimum inhibitory concentration in most body fluids . It is excreted by the kidneys, unchanged .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization within human or animal cells. It functions by interacting with bacterial cells, specifically by binding to penicillin-binding protein 3 in the bacterial cell wall
Biologische Aktivität
Cefpodoxime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is primarily used to treat various bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against different pathogens, and clinical applications.
This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), particularly PBP 3, which interferes with the production of peptidoglycan, an essential component of the bacterial cell wall. This leads to cell lysis and death of the bacteria. Notably, this compound is stable against many beta-lactamases, enzymes produced by bacteria that can inactivate other beta-lactam antibiotics, making it effective against certain resistant strains .
Antibacterial Spectrum
This compound demonstrates significant activity against a variety of pathogens. Below is a summary table of its Minimum Inhibitory Concentrations (MICs) against selected bacterial strains:
Bacterial Strain | MIC (mg/L) | Activity |
---|---|---|
Streptococcus pneumoniae | ≤ 0.015 | Highly susceptible |
Haemophilus influenzae | ≤ 1 | Susceptible |
Escherichia coli (non-beta-lactamase) | ≤ 1 | Susceptible |
Klebsiella spp. | ≤ 1 | Susceptible |
Moraxella catarrhalis | ≤ 1 | Susceptible |
Staphylococcus aureus | < 2 | Generally susceptible |
Pseudomonas aeruginosa | > 32 | Resistant |
Enterococcus spp. | > 32 | Resistant |
This compound is particularly effective against respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, making it a valuable option for treating community-acquired respiratory infections .
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of this compound in treating various infections:
- Respiratory Tract Infections: this compound has shown good efficacy in treating acute otitis media (AOM), sinusitis, and tonsillopharyngitis. In comparative trials, it was found to be as effective as other established antibiotics like amoxicillin and ceftriaxone .
- Urinary Tract Infections: Its broad-spectrum activity makes this compound suitable for empirical treatment of uncomplicated urinary tract infections caused by susceptible organisms .
- Skin and Soft Tissue Infections: this compound's enhanced antistaphylococcal activity distinguishes it from other oral cephalosporins, allowing it to be used effectively for skin infections .
Resistance Patterns
Despite its effectiveness, the emergence of bacterial resistance remains a concern. Studies indicate that while this compound is stable against many common beta-lactamases, certain extended-spectrum beta-lactamases (ESBLs) can inactivate it. Therefore, susceptibility testing is recommended before treatment in cases where resistance is suspected .
Case Studies
Several case studies highlight the clinical application of this compound:
- Case Study in Respiratory Infections: A study involving patients with community-acquired pneumonia showed that those treated with this compound had similar outcomes to those treated with intravenous ceftriaxone, indicating its effectiveness as an oral alternative .
- Urinary Tract Infection Management: In a clinical setting, this compound was successfully used to treat recurrent urinary tract infections in pediatric patients who were resistant to first-line treatments .
- Comparative Effectiveness: A comparative analysis found that this compound was as effective as higher-frequency dosing regimens of other antibiotics while providing the convenience of twice-daily administration .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Cefpodoxime is primarily indicated for the treatment of infections caused by susceptible bacteria. Its broad-spectrum activity makes it effective against both Gram-positive and Gram-negative organisms.
Respiratory Tract Infections
This compound has demonstrated significant efficacy in treating community-acquired respiratory tract infections (RTIs). Clinical studies indicate its effectiveness against pathogens such as:
- Streptococcus pneumoniae
- Haemophilus influenzae
- Moraxella catarrhalis
In vitro studies have shown that this compound exhibits good activity against these pathogens, making it a viable alternative when traditional treatments (like penicillins and macrolides) are less effective due to resistance issues .
Urinary Tract Infections (UTIs)
This compound is also used to treat uncomplicated UTIs caused by susceptible strains of bacteria, including:
- Escherichia coli
- Klebsiella spp.
A study highlighted that this compound's stability against certain beta-lactamases allows it to remain effective where other antibiotics fail .
Skin and Soft Tissue Infections
This compound has been utilized in treating skin and soft tissue infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes. Its bactericidal action through cell wall synthesis inhibition makes it suitable for these types of infections .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. After oral administration, it achieves significant concentrations in tissues, including lung tissue, which is critical for treating respiratory infections.
Pharmacokinetic Data
- Maximum Concentration (Cmax) : Achieved within 3 hours post-dosing.
- Tissue Penetration : this compound penetrates well into lung tissue, with sustained concentrations exceeding the minimum inhibitory concentration (MIC) for relevant pathogens for several hours post-administration .
Pharmacodynamic Insights
Pharmacodynamic modeling has revealed that this compound has a higher bacteriological potency against certain strains compared to other antibiotics like cefixime. The EC50 values indicate that this compound is particularly effective against S. pneumoniae strains .
Resistance Patterns
Despite its efficacy, the emergence of bacterial resistance remains a concern. This compound is susceptible to hydrolysis by certain extended-spectrum beta-lactamases (ESBLs), which can limit its effectiveness in some cases.
Resistance Mechanisms
- Hydrolysis by beta-lactamase enzymes.
- Alteration of penicillin-binding proteins (PBPs).
- Decreased permeability of bacterial cell membranes .
Case Studies and Research Findings
Several studies have documented the clinical outcomes associated with this compound use:
Q & A
Basic Research Questions
Q. What methodological steps are essential for validating an RP-HPLC method to quantify cefpodoxime impurities in pharmaceutical formulations?
- Method validation requires assessing accuracy, precision, linearity, limit of detection (LOD), limit of quantitation (LOQ), and robustness per ICH Q2(R1) guidelines. For instance, linearity can be established using six concentrations (e.g., 0.4–2.4 µg/mL for this compound acid), with LOD/LOQ calculated via calibration curves . Robustness testing involves varying flow rates (±0.1 mL/min), column temperatures (±5°C), and mobile phase composition (±5% organic phase) to ensure reproducibility .
Q. How can researchers design a clinical study to evaluate this compound’s efficacy in preventing spontaneous bacterial peritonitis (SBP) in cirrhotic patients?
- Use a PICOT framework: Define the population (e.g., cirrhotic patients with ascites), intervention (this compound prophylaxis), comparison (placebo or alternative antibiotics), outcomes (breakthrough SBP rates, mortality), and timeframe (e.g., 1-year follow-up). Include endpoints like microbial resistance patterns and safety profiles, as demonstrated in studies with 90 patients and MELD score adjustments .
Q. What are the critical parameters for optimizing mobile phase composition in RP-HPLC analysis of this compound proxetil?
- Key factors include buffer pH (e.g., phosphate buffer at pH 4.0), methanol ratio (e.g., 60:40 buffer:methanol), and flow rate (0.8 mL/min). Central Composite Design (CCD) can systematically evaluate these parameters, with retention time, theoretical plates, and recovery as responses .
Advanced Research Questions
Q. How can Analytical Quality by Design (AQbD) improve robustness in this compound impurity profiling compared to traditional methods?
- AQbD employs predefined objectives like Analytical Target Profile (ATP) and Critical Quality Attributes (CQAs) to optimize methods. For example, risk assessment tools identify variables (e.g., mobile phase pH, column type) impacting separation efficiency. Validation via design-of-experiments (DoE) ensures method robustness, reducing variability in impurity quantification .
Q. What kinetic models best describe this compound adsorption onto activated carbon in wastewater treatment studies?
- Pseudo-second-order kinetics (linearized via 𝑡/𝑄 vs. 𝑡 plots) are optimal, as they account for chemisorption mechanisms and correlate well with experimental data (R² > 0.99). This model outperforms pseudo-first-order kinetics, particularly in initial adsorption stages .
Q. How can researchers resolve discrepancies in chromatographic data when analyzing this compound degradation products across studies?
- Cross-validate methods using orthogonal techniques (e.g., FTIR spectroscopy for structural confirmation) and standardize conditions (e.g., Inertsil C18 columns, isocratic elution). Discrepancies in mobile phase composition (e.g., methanol vs. acetonitrile) require sensitivity analyses to identify critical variables .
Q. What strategies mitigate bias in microbial resistance monitoring during long-term this compound prophylaxis trials?
- Implement blinded endpoint adjudication and periodic microbial sampling to track resistance gene expression. For example, in cirrhotic patients, monitor gram-negative pathogens (e.g., Citrobacter spp.) and use multivariate regression to adjust for confounders like diabetes or alcohol use .
Q. How do multi-component RP-HPLC methods enhance simultaneous quantification of this compound and clavulanic acid in synthetic mixtures?
- Optimize wavelength selection (e.g., 222 nm for this compound) and gradient elution to resolve overlapping peaks. Validate specificity via forced degradation studies and excipient interference checks. Linearity ranges (e.g., 35–63 µg/mL for this compound) ensure accurate quantitation in complex matrices .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers address low correlation coefficients (R²) in this compound calibration curves?
- Re-evaluate sample preparation (e.g., sonication time, filtration) and instrument parameters (e.g., detector wavelength stability). Use weighted least-squares regression for heteroscedastic data or expand the linear range to include more concentrations .
Q. What statistical approaches are recommended for analyzing adsorption isotherms in this compound environmental studies?
- Apply Langmuir and Freundlich models to assess monolayer vs. multilayer adsorption. Use ANOVA to compare fit adequacy, with correlation coefficients and residual plots guiding model selection .
Vergleich Mit ähnlichen Verbindungen
Cefpodoxime vs. Fluoroquinolones (Ciprofloxacin)
This compound and ciprofloxacin (a fluoroquinolone) were compared in a randomized clinical trial for treating acute exacerbation of chronic suppurative otitis media (AECSOM):
- Adverse Events : Both drugs were well-tolerated, with mild gastrointestinal and dermatological effects reported .
Table 1: Efficacy Comparison of this compound and Ciprofloxacin in AECSOM
Outcome | This compound (n=23) | Ciprofloxacin (n=22) | P-value |
---|---|---|---|
Treatment Success (%) | 95.6 | 90.9 | 0.25 |
Clinical Cure (%) | 87.0 | 72.7 | - |
This compound vs. Other Cephalosporins
Cefixime
- Spectrum : this compound and cefixime (third-generation cephalosporin) have similar activity against Enterobacteriaceae (MIC₉₀ ≤1 mg/L for both) but differ against Staphylococcus aureus (this compound MIC₉₀ = 4 mg/L vs. cefixime MIC₉₀ = 16 mg/L) .
- Clinical Use : Both are effective in RTIs, but this compound demonstrates superior bioavailability when formulated with polymers like chitosan .
Cefuroxime and Cefaclor
- Potency : this compound is 8-fold more active than cefuroxime and 8–16-fold more potent than cefaclor against Enterobacteriaceae .
- Respiratory Pathogens : this compound (MIC₉₀ ≤0.5 mg/L) outperforms cefuroxime against Haemophilus influenzae and Streptococcus pneumoniae .
Table 2: MIC₉₀ Comparison of this compound with Other Cephalosporins
Organism | This compound | Cefixime | Cefuroxime | Cefaclor |
---|---|---|---|---|
E. coli | ≤1 mg/L | ≤1 mg/L | 8 mg/L | 16 mg/L |
S. aureus | 4 mg/L | 16 mg/L | 8 mg/L | 32 mg/L |
H. influenzae | ≤0.5 mg/L | ≤0.5 mg/L | 2 mg/L | 4 mg/L |
This compound vs. Penicillin Combinations
In lower RTIs, this compound (200 mg twice daily) demonstrated comparable efficacy to amoxicillin/clavulanic acid (500/125 mg thrice daily), with clinical cure rates of 85–90% vs. 82–88% .
Pharmaceutical Characteristics
Stability and Impurities
Commercial this compound proxetil formulations contain 15 impurities (7 known, 8 newly identified), including degradation products formed under elevated temperatures (42°C) .
Bioavailability Enhancement
This compound proxetil’s poor water solubility (400 μg/mL) limits absorption. Formulation with methylcellulose, sodium alginate, or chitosan increases dissolution rates by 2–3 fold, improving oral bioavailability .
Vorbereitungsmethoden
Synthetic Pathways for Cefpodoxime Proxetil
Acylation and Esterification-Based Synthesis
The foundational synthetic route involves acylation of 7-aminocephalosporanic acid (7-ACA) with S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), followed by chloroacetylation with chloroacetyl chloride. Subsequent esterification with 1-iodoethyl isopropyl carbonate and deprotection of the chloroacetamide group using thiourea in N,N-dimethylacetamide yields this compound proxetil . This method eliminates the need for column chromatography, achieving a 12–15% higher yield than earlier approaches . Critical parameters include maintaining reaction temperatures below −6°C during esterification to prevent racemization and optimizing solvent ratios (e.g., dichloromethane:alcohol at 1:1) to enhance intermediate solubility .
Alternative Route via N-Formyl Intermediate
A patent-derived method involves synthesizing N-formyl this compound proxetil (IX) by condensing 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (X) with Z-(2-formylaminothiazo-4-yl)-methoxyimino acetic acid . Crystallization from nitrile/water or ketone/water mixtures achieves a diastereomeric ratio (R:S) of 0.5–0.6, conforming to pharmacopeial standards . This route reduces impurities like the Δ2-isomer and E-isomer, which are common in traditional methods .
Formulation Strategies to Enhance Bioavailability
Gastroretentive Microballoons
Microballoons prepared via solvent evaporation techniques improve gastric retention, prolonging drug release. A study dissolved this compound proxetil (130 mg) with hydroxypropyl methylcellulose (HPMC) and ethyl cellulose (EC) (1:1) in alcohol/dichloromethane (1:1), emulsified in 0.01% Tween 80, and stirred at 500–1,000 rpm . The resulting microballoons exhibited 97.9% drug release at 30 minutes, with a mean particle size of 450–600 μm .
Table 1: Microballoon Formulation Parameters
Parameter | Value |
---|---|
Polymer Ratio (HPMC:EC) | 1:1 |
Solvent System | Alcohol:Dichloromethane (1:1) |
Stirring Speed | 500–1,000 rpm |
Drug Release (30 min) | 97.9% |
Dispersible Tablets with Superdisintegrants
Direct compression using croscarmellose sodium (10–20 mg/tablet) reduced disintegration time to 47 seconds (Formulation F8) . DSC studies confirmed compatibility between this compound proxetil and excipients, with no shifts in the drug’s endothermic peak at 211°C .
Table 2: Disintegration and Dissolution Profiles of Dispersible Tablets
Formulation | Disintegration Time (s) | Drug Release (30 min) |
---|---|---|
F1 | 80 | 93.4% |
F8 | 47 | 97.9% |
Impurity Control and Purification Techniques
Chromatography-Free Purification
The patented method avoids chromatography by precipitating this compound proxetil hydrochloride from methyl isobutyl ketone (MIBK) with concentrated HCl . This step reduces Δ2-isomer content to <0.1% and maintains the R:S ratio at 0.55±0.05 .
Solvent-Mediated Crystallization
Crystallizing N-formyl this compound proxetil from acetonitrile/water (3:1) at 0–5°C yields 92% purity, minimizing residual solvents like dimethylacetamide to <300 ppm .
Industrial-Scale Production Workflows
Salt Formation with Organic Bases
Reacting this compound acid (VI) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylacetamide (5–10 mL/g) facilitates salt formation, enabling efficient esterification with 1-iodoethyl isopropyl carbonate . Quenching with 10% HCl followed by ethyl acetate extraction isolates the crude product, which is further purified via MIBK recrystallization .
Environmental and Cost Considerations
Replacing column chromatography with solvent extraction reduces waste generation by 40% and cuts production costs by $15–20/kg .
Stability and Compatibility Studies
Excipient Compatibility
DSC thermograms of this compound proxetil with croscarmellose sodium and starch showed no interaction, as evidenced by unchanged melting endotherms . Accelerated stability testing (40°C/75% RH) confirmed <2% degradation over 6 months in optimized formulations .
Eigenschaften
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUSVOMTXWRGEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861021 | |
Record name | 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80210-62-4 | |
Record name | (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino}-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.